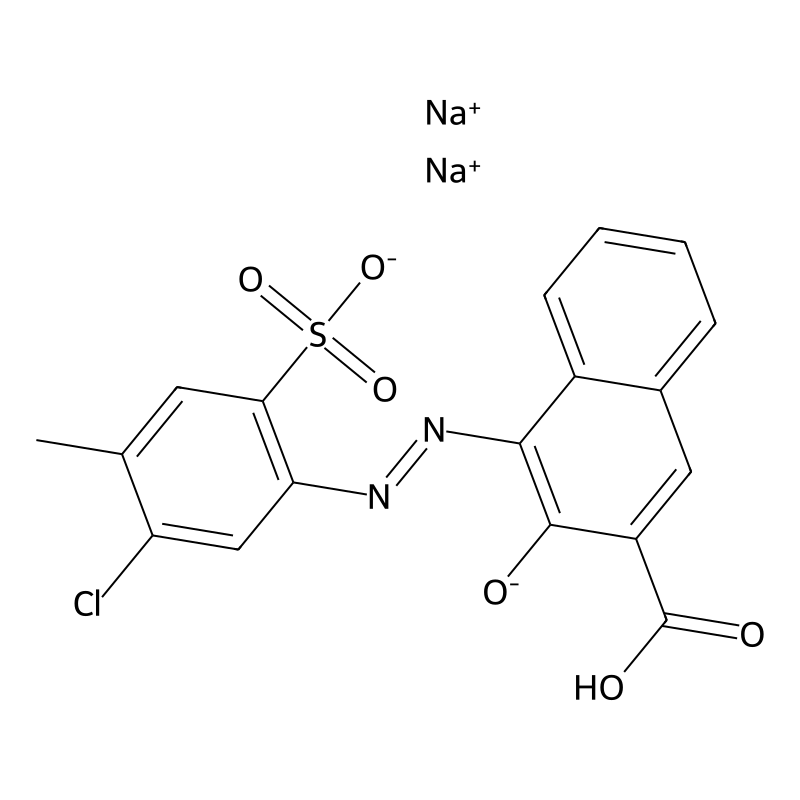Pigment red 48

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science
Due to its physical properties, such as good lightfastness and weather resistance [], Pigment Red 48 could potentially be used as a coloring agent in the development of new materials. Researchers might explore its use in applications where a red color is desired alongside stability when exposed to light or weather conditions.
Cellular Labeling
Some studies have investigated the use of organic pigments for labeling cells. The mechanism of how these pigments interact with cells is not fully understood, but they offer a potential alternative to traditional fluorescent dyes. Further research is needed to determine if Pigment Red 48 possesses properties that make it suitable for cellular labeling applications.
Pigment Red 48 is a synthetic organic pigment known for its vibrant red hue. It is classified under the Color Index as C.I. Pigment Red 48, with the specific designation C.I. 15865. The chemical structure of Pigment Red 48 is based on a single azo compound, characterized by the molecular formula and a molecular weight of approximately 464.79 g/mol . This pigment is notable for its stability and brilliance in various applications, making it a popular choice in industries such as paints, plastics, and textiles.
Pigment Red 48 primarily undergoes azo coupling reactions, where diazonium salts react with phenolic compounds to form azo dyes. The synthesis often involves diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid under acidic conditions . The pigment exhibits different colors depending on the solvent and pH; for instance, it turns wine red in concentrated sulfuric acid and can precipitate blue light red upon dilution .
The synthesis of Pigment Red 48 typically involves several key steps:
- Diazotization: The reaction begins with the diazotization of 6-chloro-4-aminotoluene-3-sulfonic acid sodium salt using sodium nitrite under acidic conditions.
- Coupling Reaction: The resulting diazonium compound is then coupled with 2-hydroxy-3-naphthoic acid to form the final pigment.
- Surface Modification: Post-synthesis modifications may be applied to enhance properties such as heat resistance and dispersibility .
These methods can vary slightly based on specific formulations aimed at improving characteristics like heat stability or migration resistance.
Pigment Red 48 is widely used across various industries due to its excellent color properties:
- Paints and Coatings: It provides vibrant color in industrial coatings and decorative paints.
- Plastics: Utilized in coloring plastics for consumer products.
- Textiles: Commonly used in dyeing processes for fabrics.
- Inks: Employed in printing inks for its stability and brilliance .
Interaction studies involving Pigment Red 48 focus on its behavior in different environments, particularly its solubility and compatibility with various substrates. Research indicates that it is insoluble in water but can be dispersed in organic solvents, which affects its application in water-based systems versus solvent-based systems. Furthermore, studies have shown that certain additives can enhance its dispersibility and stability in formulations .
Pigment Red 48 shares similarities with several other azo pigments but exhibits unique properties that make it preferable for specific applications. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Pigment Red 49 | C.I. 15866 | Greater lightfastness compared to Pigment Red 48. |
| Pigment Red 52 | C.I. 15867 | Higher heat resistance but less brilliant color. |
| Pigment Red 53 | C.I. 15868 | More soluble in water; used primarily in textiles. |
| Pigment Red 57 | C.I. 15869 | Offers better transparency but lower opacity than Pigment Red 48. |
Pigment Red 48 stands out due to its balance between vibrancy, stability, and ease of use across diverse applications, making it a preferred choice among manufacturers seeking high-performance colorants .








